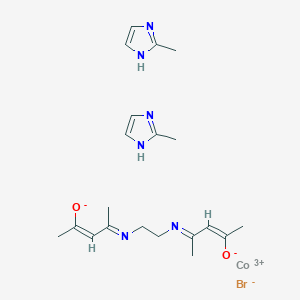
Cobalt chelates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt chelates, also known as CTC-96, is a non-nucleoside antiviral agent belonging to the class of this compound. It has shown significant activity against adenoviruses and herpes simplex virus. This compound is an imidazole derivative and its mechanism of action is related to strong binding to histidine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt chelates is synthesized through a standard procedure developed by Redox Pharmaceutical Corporation. The synthesis involves the coordination of cobalt (III) with bis(2-methylimidazole) and acetylacetone ethylenediimine ligands . The reaction is carried out in an aqueous solution, and the resulting compound is stable for over 2.5 years when stored desiccated at 0°C .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same coordination chemistry principles. The process ensures the stability of the compound in aqueous solutions at 4°C for more than six months and for several weeks at 37°C .
Chemical Reactions Analysis
Types of Reactions
Cobalt chelates undergoes several types of chemical reactions, including:
Oxidation: The cobalt (III) center can be reduced to cobalt (II) under certain conditions.
Substitution: The imidazole ligands can be substituted with other ligands, affecting the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cobalt (II) to cobalt (III).
Substitution: Various imidazole derivatives can be used as ligands in substitution reactions.
Major Products Formed
Oxidation: The major product is the oxidized form of this compound with cobalt (III) center.
Substitution: The products depend on the substituent ligands used in the reaction.
Scientific Research Applications
Cobalt chelates has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cobalt chelates involves strong binding to histidine residues in viral proteins. This binding disrupts the function of viral enzymes, inhibiting viral replication. The molecular target is believed to be the herpes virus maturational protease, a serine protease containing large amounts of histidine .
Comparison with Similar Compounds
Similar Compounds
Cidofovir: Another antiviral agent used for the treatment of viral infections.
Acyclovir: A guanosine analog used to treat herpes simplex and varicella-zoster viruses.
Uniqueness of Cobalt chelates
This compound is unique due to its cobalt chelate structure and its strong binding affinity to histidine residues. This property makes it particularly effective against adenoviruses and herpes simplex virus, distinguishing it from other antiviral agents like cidofovir and acyclovir .
Properties
CAS No. |
158318-97-9 |
|---|---|
Molecular Formula |
C20H30BrCoN6O2 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide |
InChI |
InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;; |
InChI Key |
PYKZINFEKIIUQO-XURFAINESA-K |
SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
Isomeric SMILES |
CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-] |
Canonical SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
Synonyms |
CTC 96 CTC-96 Doxovi |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















